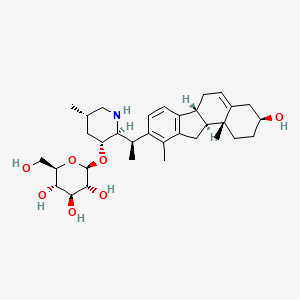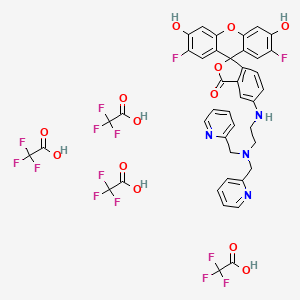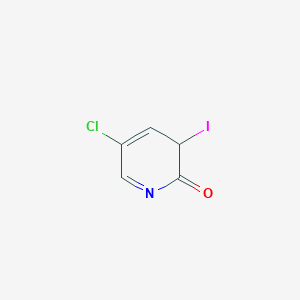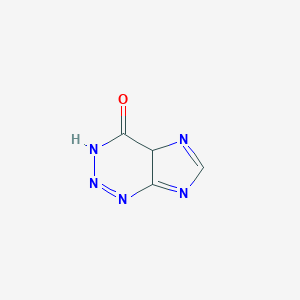
Multi-kinase-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multi-kinase-IN-6 is a novel multi-kinase inhibitor that targets several key kinases involved in various cellular processes. These kinases include cyclin-dependent kinases 4 and 6 (CDK4/6) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways . The compound has shown promising potential in the treatment of various cancers, particularly hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-6 involves a series of chemical reactions that include the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Multi-kinase-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing its inhibitory effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy in inhibiting specific kinases and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Multi-kinase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology research to investigate the role of kinases in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those involving aberrant kinase activity.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery
Wirkmechanismus
Multi-kinase-IN-6 exerts its effects by inhibiting multiple kinases involved in critical cellular processes. It targets the CDK4/6 and PI3K/AKT pathways, which play pivotal roles in cell cycle regulation and survival . By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar applications.
Abemaciclib: A CDK4/6 inhibitor known for its efficacy in various cancers.
Uniqueness
What sets Multi-kinase-IN-6 apart from these compounds is its ability to target both CDK4/6 and PI3K/AKT pathways simultaneously. This dual inhibition enhances its therapeutic potential by targeting multiple pathways involved in cancer progression .
Eigenschaften
Molekularformel |
C17H15N5O2 |
|---|---|
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
3-[7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-3-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15N5O2/c1-10-15(16-19-11(2)24-21-16)17-18-9-8-14(22(17)20-10)12-4-6-13(23-3)7-5-12/h4-9H,1-3H3 |
InChI-Schlüssel |
VDXGLZJPQRGNLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC=NC2=C1C3=NOC(=N3)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
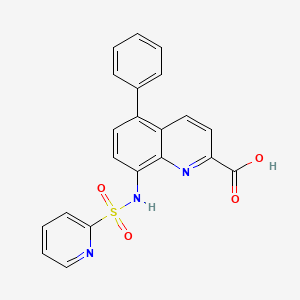


![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
